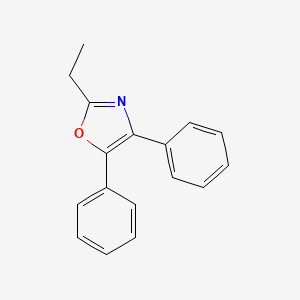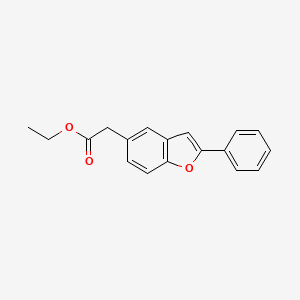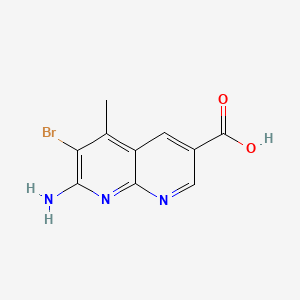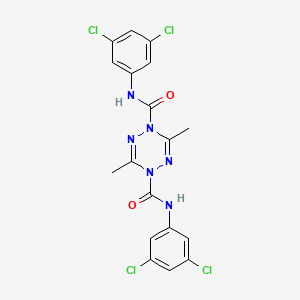
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is a boronic ester compound that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This compound combines the functional groups of hydroxypiperidine and thiazole with a boronic acid pinacol ester, making it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Hydroxypiperidine: The hydroxypiperidine moiety can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the thiazole-hydroxypiperidine intermediate with a boronic acid derivative in the presence of pinacol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The hydroxypiperidine moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the functional groups.
Substitution Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
科学研究应用
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of boronic ester, hydroxypiperidine, and thiazole functional groups. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The hydroxypiperidine and thiazole moieties can interact with biological targets, potentially modulating enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki–Miyaura coupling reactions.
Pyridine-4-boronic Acid Pinacol Ester: Employed in the synthesis of heterocyclic compounds.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Used as a model compound in stability studies.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential applications in various fields. The presence of the hydroxypiperidine and thiazole moieties distinguishes it from other boronic esters, offering unique reactivity and biological activity.
属性
分子式 |
C14H23BN2O3S |
|---|---|
分子量 |
310.2 g/mol |
IUPAC 名称 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C14H23BN2O3S/c1-13(2)14(3,4)20-15(19-13)11-9-21-12(16-11)17-7-5-10(18)6-8-17/h9-10,18H,5-8H2,1-4H3 |
InChI 键 |
YQSMGBJOWWKDCE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)




![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)

![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)

